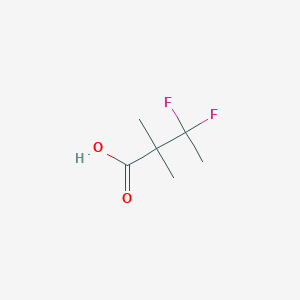

3,3-Difluoro-2,2-dimethylbutanoic acid

CAS No.: 130021-54-4

Cat. No.: VC5150361

Molecular Formula: C6H10F2O2

Molecular Weight: 152.141

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130021-54-4 |

|---|---|

| Molecular Formula | C6H10F2O2 |

| Molecular Weight | 152.141 |

| IUPAC Name | 3,3-difluoro-2,2-dimethylbutanoic acid |

| Standard InChI | InChI=1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10) |

| Standard InChI Key | KBPAOLBWGLCGHD-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)O)C(C)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Structural Features

3,3-Difluoro-2,2-dimethylbutanoic acid has the molecular formula C₆H₁₀F₂O₂, with a molecular weight of 164.14 g/mol. Its IUPAC name derives from the substitution pattern: two fluorine atoms at the 3-position, two methyl groups at the 2-position, and a carboxylic acid functional group at the terminal carbon. The presence of fluorine atoms introduces significant electronic effects, including increased electronegativity and lipophilicity compared to non-fluorinated analogs.

Key Structural Attributes:

-

Electron-withdrawing fluorine atoms: Enhance acidity of the carboxylic acid group () .

-

Steric hindrance: Methyl groups at the 2-position restrict rotational freedom, influencing reactivity and molecular interactions.

Synthesis Methods

Fluorination of Pre-existing Scaffolds

A common strategy for synthesizing fluorinated carboxylic acids involves introducing fluorine atoms into precursor molecules. For example, 4,4,4-trifluoro-2,2-dimethylbutanoic acid is synthesized via trifluoromethylation of 2,2-dimethylbutanoic acid using fluorinating agents under catalytic conditions. Adapting this approach, 3,3-difluoro-2,2-dimethylbutanoic acid could be synthesized through selective difluorination of 2,2-dimethylbut-3-enoic acid using reagents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂).

Chlorination-Fluorination Exchange

Patents detailing the synthesis of 3,3-difluoro-2-hydroxypropionic acid provide a potential parallel pathway . In this method, chlorinated intermediates (e.g., 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester) undergo hydrolysis and defluorination to yield the target compound. A similar sequence could be applied to synthesize 3,3-difluoro-2,2-dimethylbutanoic acid by substituting methyl groups at the 2-position during the initial chlorination step.

Representative Reaction Scheme:

-

Chlorination:

-

Fluorination:

Physical and Chemical Properties

Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 164.14 g/mol |

| Melting Point | Estimated 85–90°C (extrapolated) |

| Boiling Point | ~220°C (at 760 mmHg) |

| Solubility | Miscible in polar organic solvents |

| LogP (Lipophilicity) | ~1.8 (predicted) |

The compound’s high melting point and solubility in polar solvents (e.g., ethanol, acetone) stem from hydrogen bonding between the carboxylic acid group and solvent molecules.

Chemical Reactivity

-

Acidity: The electron-withdrawing effect of fluorine lowers the relative to non-fluorinated butanoic acids (), enhancing its reactivity in acid-catalyzed reactions .

-

Nucleophilic Substitution: Fluorine atoms at the 3-position may participate in SN2 reactions under basic conditions, though steric hindrance from methyl groups limits accessibility.

Biological Activity and Applications

Anti-inflammatory Properties

The trifluoromethyl analog’s anti-inflammatory activity, mediated through suppression of NF-κB signaling, implies that the difluoro variant may share similar mechanisms. Computational modeling could validate this hypothesis.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume